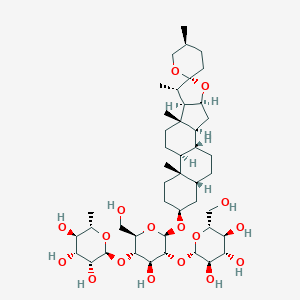
4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
“4-Amino-2-(trifluoromethyl)benzonitrile” is a chemical compound with the linear formula NCC6H3(CF3)NH2 . It is an off-white solid .
Synthesis Analysis
This compound can serve as a starting material in the synthesis of benzimidazoles .Molecular Structure Analysis
The molecular formula of “4-Amino-2-(trifluoromethyl)benzonitrile” is C8H5F3N2 and its molecular weight is 186.13 .Physical And Chemical Properties Analysis
“4-Amino-2-(trifluoromethyl)benzonitrile” is a solid with a melting point of 141-145 °C (lit.) .Applications De Recherche Scientifique
Application
“4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile” can serve as a starting material in the synthesis of benzimidazoles . These benzimidazoles can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
Results or Outcomes
Synthesis of Bicalutamide
Application
“4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile” is a key intermediate in the synthesis of Bicalutamide , a non-steroidal androgen antagonist . Bicalutamide is widely used in the treatment and prevention of chronic diseases such as prostate cancer, pancreatic cancer, and breast cancer .
Method of Application
Results or Outcomes
Bicalutamide has good tolerance and does not have obvious side effects related to blood vessels and metabolism . It has been approved for use in several countries, including the UK, the US, and China .
Preparation of 4-Amino-2-Trifluoromethyl Benzonitrile
Application
“4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile” can be used to prepare 4-amino-2-trifluoromethyl benzonitrile . This compound is a key intermediate in the synthesis of various pharmaceuticals .
Method of Application
The preparation process involves three steps: positioning bromination, cyano group replacement, and aminolysis substitution . The process uses marketable glacial acetic acid, concentrated sulfuric acid, dibromo hydantoin, cuprous cyanide, liquid ammonia, and alcohol .
Results or Outcomes
It also results in less exhaust of harmful matter and has a low production cost .
Synthesis of Selinexor
Application
“4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile” can be used in the synthesis of Selinexor , a drug used for the treatment of multiple myeloma .
Method of Application
The mechanism for producing Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
Results or Outcomes
Selinexor has been approved by the FDA for the treatment of multiple myeloma .
Synthesis of Trifluoromethylpyridines
Application
“4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile” can be used in the synthesis of trifluoromethylpyridines , which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Method of Application
The synthesis of trifluoromethylpyridines involves several steps, including positioning bromination, cyano group replacement, and aminolysis substitution .
Results or Outcomes
Trifluoromethylpyridines have been found to be effective in the protection of crops from pests . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-5-bromo-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-1-4(3-13)5(2-7(6)14)8(10,11)12/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQSOTIHVAEDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596681 | |
| Record name | 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | |
CAS RN |
155255-45-1 | |
| Record name | 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)


![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)







![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)

